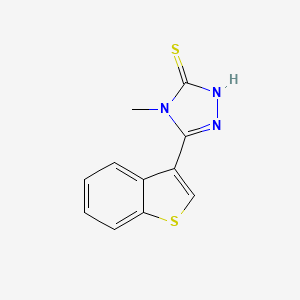

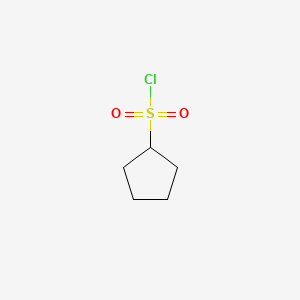

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is a chemical compound that can be inferred to have relevance in the field of organic synthesis, particularly in reactions involving aldehydes. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research involving methanesulfonic acid derivatives and pyrrole-containing compounds.

Synthesis Analysis

The synthesis of related compounds suggests that 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde could potentially be synthesized through reactions involving methanesulfonic acid or its derivatives. For instance, ferrous methanesulfonate has been shown to catalyze the conversion of aldehydes to 1,1-diacetates under solvent-free conditions . This indicates that methanesulfonic acid derivatives can act as catalysts in transformations involving aldehyde functional groups, which could be relevant for the synthesis of the compound .

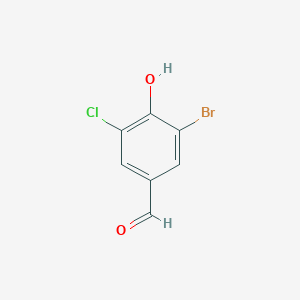

Molecular Structure Analysis

The molecular structure of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde would likely feature a pyrrole ring substituted with a methanesulfonyl group and an aldehyde group. The structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis, which confirmed the absolute configuration of major diastereomers in a reaction involving a phenylsulfonyl methane derivative . Such analytical techniques could be applied to determine the precise structure of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde.

Chemical Reactions Analysis

Chemical reactions involving pyrrole derivatives and aldehydes are diverse. For example, pyrrolecarboxamidoacetals have been shown to undergo cyclization reactions to form various fused bi- and tricyclic systems . Additionally, methanesulfonic acid has been used to promote the synthesis of functionalized pyrido[2,3-c]coumarin derivatives from aromatic aldehydes . These studies suggest that 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde could participate in cyclization reactions or act as a precursor in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde can be hypothesized based on the properties of similar compounds. For instance, the solubility, melting point, and reactivity could be influenced by the presence of the methanesulfonyl and aldehyde groups. The compound's reactivity in particular could be significant in chemoselective syntheses, as demonstrated by the selective formation of 1,1-diacetates from aldehydes in the presence of ketones . These properties would be critical in determining the compound's suitability for various synthetic applications.

科学的研究の応用

NMR Spectroscopy and DFT Calculations

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde has been studied for its conformational characteristics using NMR spectroscopy and Density Functional Theory (DFT) calculations. Afonin et al. (2009) explored the intramolecular hydrogen bonding effects in isomers of pyrrole-2-carbaldehyde, which is closely related to 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde. They found that different isomers adopt preferable conformations stabilized by intramolecular hydrogen bonds, which affect the NMR spectral characteristics significantly (Afonin et al., 2009).

Single Molecule Magnets

The compound has also been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. Giannopoulos et al. (2014) demonstrated the first application of a closely related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for paramagnetic transition metal ions, leading to materials exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Ionic Liquid and Catalysis

In catalysis, a derivative of this compound, nicotinum methane sulfonate, has been used as a bio-renewable ionic liquid and bi-functional catalyst. Tamaddon and Azadi (2018) highlighted its effectiveness in the one-pot synthesis of 2-amino-3-cyanopyridines, demonstrating the utility of this class of compounds in green chemistry applications (Tamaddon & Azadi, 2018).

Organic Semiconductors

Stejskal et al. (2018) investigated the redox interaction between pyrrole and p-benzoquinone in the presence of methanesulfonic acid, leading to the creation of a low-molecular-weight organic semiconducting material. This research demonstrates the potential of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde and its derivatives in the field of organic electronics (Stejskal et al., 2018).

特性

IUPAC Name |

1-methylsulfonylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOBBIVFUQBEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400497 |

Source

|

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

123892-38-6 |

Source

|

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)